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Compound of Interest

Compound Name: 1,2,4-Trimethylcyclopentane

Cat. No.: B14176915

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
trimethylcyclopentane isomers. The document is structured to offer readily accessible data for
researchers, scientists, and professionals in drug development, facilitating informed decision-
making in chemical and pharmaceutical research.

Introduction

Trimethylcyclopentanes are saturated cyclic hydrocarbons with the chemical formula CsHis. As
structural and stereoisomers, they exhibit distinct physical and chemical properties, including
their thermodynamic characteristics. A thorough understanding of these properties, such as the
enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including
reaction engineering, process design, and computational chemistry. This guide summarizes the
key thermodynamic data for the primary isomers of trimethylcyclopentane, providing a valuable
resource for scientific and industrial research.

Thermodynamic Data of Trimethylcyclopentane
Isomers

The following tables present the available experimental and computationally derived
thermodynamic data for the main structural isomers of trimethylcyclopentane and their
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stereoisomers. All data is presented for the ideal gas phase at standard conditions (298.15 K

and 1 bar) unless otherwise specified.

Table 1: Standard Enthalpy of Formation (AfH°gas) of Trimethylcyclopentane Isomers at 298.15

K
CAS Registry AfH°gas Uncertainty
Isomer Data Source
Number (kJ/mol) (kJd/imol)
1,1,2-
Trimethylcyclope  4259-00-1 -169.3 +15 NIST[1]
ntane
1,1,3-
Trimethylcyclope  4516-69-2 -173.9 +1.6 NIST[2]
ntane
cis-1,2,3-
Trimethylcyclope  2613-69-6 -163.7 +14 Cheméo[3]
ntane
cis,trans,cis-
1,2,3- Joback
_ -188.65
Trimethylcyclope Method[4]
ntane
(10,20,4p)-1,2,4-
Trimethylcyclope  4850-28-6 -166.8 +15 Cheméo[5]
ntane

Table 2: Standard Molar Entropy (S°gas) of Trimethylcyclopentane Isomers at 298.15 K
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CAS Registry S°gas Uncertainty
Isomer Data Source
Number (J/mol-K) (J/mol-K)
1,1,2-
Trimethylcyclope  4259-00-1 384.2 +4.0 NIST[1]
ntane
1,1,3-
Trimethylcyclope  4516-69-2 388.9 +4.0 NIST[2]
ntane
cis-1,2,3-
Trimethylcyclope  2613-69-6 380.5 +4.0 Cheméo[3]
ntane

Table 3: Ideal Gas Heat Capacity (Cp,gas) of Trimethylcyclopentane Isomers at 298.15 K

CAS Registry Cp,gas Uncertainty

Isomer Data Source
Number (J/mol-K) (J/mol-K)

1,1,2-

Trimethylcyclope ~ 4259-00-1 165.4 +2.0 NIST[1]

ntane

1,1,3-

Trimethylcyclope  4516-69-2 164.2 +2.0 NIST[2]

ntane

cis-1,2,3-

Trimethylcyclope  2613-69-6 163.2 +2.0 Cheméo[3]

ntane

cis,trans,cis-

1,2,3- Joback

_ 213.62

Trimethylcyclope Method[4]

ntane

(10,20,4pB)-1,2,4-

Trimethylcyclope  4850-28-6 162.8 +2.0 Cheméo[5]

ntane
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Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like trimethylcyclopentane

isomers relies on a combination of experimental and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of liquid hydrocarbons is typically determined using bomb

calorimetry.

Protocol: Bomb Calorimetry for Liquid Hydrocarbons

Sample Preparation: A precisely weighed sample of the liquid trimethylcyclopentane isomer
is placed in a sample holder (e.g., a gelatin capsule) within a combustion bomb.

Bomb Assembly: The bomb is sealed and pressurized with a high purity of oxygen (typically
around 30 atm). A small, known amount of water is often added to the bomb to ensure
saturation of the gas phase with water vapor.

Calorimeter Setup: The sealed bomb is placed in a well-insulated calorimeter vessel
containing a known mass of water. The calorimeter is equipped with a high-precision
thermometer.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of
the water in the calorimeter is monitored and recorded at regular intervals before, during,
and after the combustion reaction until a stable final temperature is reached.

Data Analysis: The heat released by the combustion reaction is calculated from the
temperature change of the calorimeter and its heat capacity (which is determined separately
using a standard substance with a known heat of combustion, such as benzoic acid).
Corrections are applied for the heat of ignition, the formation of nitric acid from residual
nitrogen in the bomb, and for the standard state of the reactants and products.

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated
from the corrected heat of combustion. The standard enthalpy of formation of the compound
is then derived using Hess's law, with the known standard enthalpies of formation of the
combustion products (COz and Hz20).
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Experimental Determination of Heat Capacity

Adiabatic calorimetry is a common method for determining the heat capacity of liquids and
solids as a function of temperature.

Protocol: Adiabatic Calorimetry

e Sample Loading: A known mass of the trimethylcyclopentane isomer is sealed in a sample
container within the calorimeter.

o Calorimeter System: The calorimeter is placed in a vacuum-insulated jacket, and the
temperature of the surrounding adiabatic shield is precisely controlled to match the
temperature of the calorimeter, minimizing heat exchange with the surroundings.

o Heating and Measurement: A known quantity of electrical energy is supplied to a heater
within the calorimeter, causing a small increase in the sample's temperature. The
temperature change is measured with a high-precision thermometer.

o Calculation: The heat capacity of the sample is calculated from the amount of electrical
energy supplied and the resulting temperature rise, after accounting for the heat capacity of
the sample container and other calorimeter components. This process is repeated over a
range of temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry methods are widely
used to predict the thermodynamic properties of molecules.

Methodology: Gaussian-n Theories (e.g., G3, G4)

High-accuracy composite methods like the Gaussian-n (G3 and G4) theories are employed to
calculate the total electronic energies of the molecules.[6][7][8] These methods involve a series
of calculations at different levels of theory and with different basis sets, which are then
combined to extrapolate to a high-accuracy energy.

o Geometry Optimization: The molecular geometry of the trimethylcyclopentane isomer is
optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).
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 Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of
theory to confirm that the optimized structure is a true minimum on the potential energy
surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to
the enthalpy and entropy.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets.

o Energy Correction and Extrapolation: The results of these calculations are combined and
corrected using empirical parameters to approximate the results of a very high-level
calculation with a complete basis set.

o Calculation of Thermodynamic Properties: The standard enthalpy of formation is calculated
from the computed atomization energy. The standard entropy and heat capacity are
calculated using statistical mechanics based on the optimized geometry and vibrational
frequencies.[6]

Visualization of Isomeric Relationships

The following diagram illustrates the structural and stereoisomeric relationships among the
trimethylcyclopentane isomers.
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Structural Isomers
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Caption: Isomeric relationships of trimethylcyclopentane.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for various
trimethylcyclopentane isomers, which is essential for both academic research and industrial
applications. The presented data, sourced from reputable databases and computational
studies, offers a reliable foundation for further investigations into the chemical and physical
behavior of these compounds. The detailed experimental and computational methodologies
also serve as a valuable reference for researchers working in the field of chemical
thermodynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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